2-Chlorotoluene-d7

Mass Spectrometry Internal Standard Quantitative Analysis

2-Chlorotoluene-d7 is a perdeuterated isotopologue of 2-chlorotoluene, a chlorinated aromatic hydrocarbon. This compound, with the IUPAC name 1-chloro-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene , is a colorless liquid with a molecular weight of 133.62 g/mol and a boiling point of 156-160°C.

Molecular Formula C7H7Cl
Molecular Weight 133.62 g/mol
CAS No. 84344-05-8
Cat. No. B1436224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorotoluene-d7
CAS84344-05-8
Molecular FormulaC7H7Cl
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1Cl
InChIInChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D
InChIKeyIBSQPLPBRSHTTG-AAYPNNLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorotoluene-d7 (CAS 84344-05-8) Technical Baseline and Identity


2-Chlorotoluene-d7 is a perdeuterated isotopologue of 2-chlorotoluene, a chlorinated aromatic hydrocarbon. This compound, with the IUPAC name 1-chloro-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene , is a colorless liquid with a molecular weight of 133.62 g/mol and a boiling point of 156-160°C . It serves as a stable isotope-labeled internal standard and a specialized research tool .

Why 2-Chlorotoluene-d7 is Not a Drop-In Replacement for Unlabeled or Partially Deuterated Analogs


Generic substitution of 2-Chlorotoluene-d7 with non-deuterated 2-chlorotoluene or its d4 analog fails in quantitative analytical applications due to fundamentally different mass spectrometric properties and signal interference profiles. The perdeuterated form (d7) provides a +7 Da mass shift, which is essential for avoiding spectral overlap with the native analyte in complex matrices . In contrast, a d4 analog provides only a +4 Da shift, which may be insufficient for baseline resolution in some mass spectrometry workflows. For NMR spectroscopy, the deuterated nature of 2-Chlorotoluene-d7 eliminates interfering proton signals, a function non-deuterated analogs cannot perform . Therefore, direct substitution without accounting for these specific isotopic properties would compromise the accuracy and reliability of analytical results.

Quantitative Differentiation of 2-Chlorotoluene-d7 vs. Unlabeled and Partially Deuterated Analogs


Mass Shift Advantage in Mass Spectrometry: +7 Da vs. +4 Da

2-Chlorotoluene-d7 offers a +7 Da mass shift relative to the unlabeled compound, ensuring clear spectral separation and eliminating isotopic interference during quantification . This is a critical advantage over the partially deuterated analog, 2-Chlorotoluene-d4, which provides only a +4 Da shift .

Mass Spectrometry Internal Standard Quantitative Analysis

Isotopic Purity and Enrichment for Accurate Isotope Dilution

2-Chlorotoluene-d7 is available with a guaranteed isotopic enrichment of 98 atom % D . This high level of enrichment minimizes the presence of unlabeled and partially labeled species, which is essential for accurate isotope dilution calculations. Unlabeled 2-Chlorotoluene (0 atom % D) cannot be used for this purpose.

Isotope Dilution Mass Spectrometry Isotopic Purity Internal Standard

Long-Term Stability for Reliable Reference Material Use

2-Chlorotoluene-d7 is reported to be stable for at least three years when stored under recommended conditions, after which re-analysis for chemical purity is advised . This long-term stability is consistent with the class of deuterated aromatic compounds and supports its use as a reference standard over extended analytical campaigns.

Reference Material Stability Quality Control

Elimination of Proton Background in NMR Spectroscopy

2-Chlorotoluene-d7, as a perdeuterated solvent, eliminates the intense proton background signals that would otherwise dominate 1H NMR spectra. This allows for clear observation of analyte proton resonances . Non-deuterated 2-Chlorotoluene contributes significant proton signals, rendering it unsuitable as an NMR solvent for proton analysis.

NMR Spectroscopy Deuterated Solvent Lock Signal

Optimal Use Cases for 2-Chlorotoluene-d7 in Analytical and Research Laboratories


Quantitative Analysis of Chlorinated Aromatic Pollutants by GC-MS

2-Chlorotoluene-d7 is the preferred internal standard for quantifying 2-chlorotoluene and related chlorinated aromatics in environmental samples using GC-MS. Its +7 Da mass shift ensures unambiguous identification and quantification, correcting for matrix effects and instrument variability . This application is critical for regulatory compliance and environmental monitoring studies [1].

Metabolic Tracing and ADME Studies in Drug Development

In pharmaceutical research, 2-Chlorotoluene-d7 serves as a stable isotope-labeled tracer for investigating the metabolic fate of chlorinated drug candidates or industrial chemicals. Its deuterium labeling allows for differentiation from endogenous compounds in complex biological matrices via LC-MS/MS, providing quantitative data on absorption, distribution, metabolism, and excretion (ADME) .

NMR Spectroscopy for Polymer and Material Characterization

2-Chlorotoluene-d7 functions as a deuterated solvent for dissolving polymers and organic materials prior to NMR analysis. By eliminating interfering proton signals from the solvent, it enables high-resolution structural analysis of the dissolved material . This is essential for quality control and research in polymer science and materials chemistry.

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